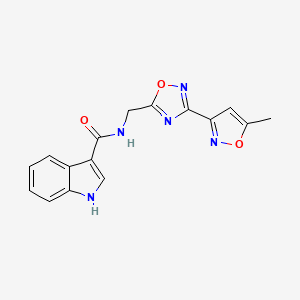

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C16H13N5O3 and its molecular weight is 323.312. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

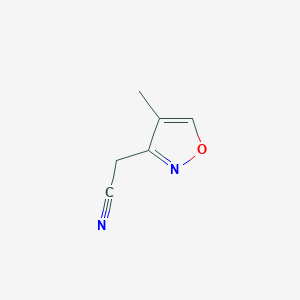

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide is a compound of interest due to its potential applications in medicinal chemistry and material science. The synthesis of derivatives related to this compound, such as 5-methylisoxazole-3-carboxamides, has been explored for various applications. For instance, the auxiliary-directed Pd-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives has been demonstrated to be efficiently directed by 5-methylisoxazole-3-carboxamide (MICA) groups, showcasing its utility in the selective and efficient arylation and alkylation of several α-aminobutanoic acid derivatives to produce various γ-substituted non-natural amino acids (Pasunooti et al., 2015). This process highlights the chemical versatility and potential utility of compounds related to this compound in synthetic organic chemistry.

Biological Evaluation and Potential Applications

The biological evaluation of compounds containing the indole moiety, such as this compound, has shown promising results in various studies. Research has been conducted on Schiff bases containing the indole moiety and their derivatives for potential antioxidant and antimicrobial activities. Such studies reveal the potential of these compounds in the development of new therapeutic agents (Saundane & Mathada, 2015). Additionally, the Rh(III)-catalyzed chemodivergent annulations between indoles and iodonium carbenes have been explored, providing a rapid access to synthetically important tricyclic and tetracyclic N-heterocycles (Nunewar et al., 2021), further indicating the compound's relevance in medicinal chemistry and drug design.

作用機序

Target of Action

It is known that the compound belongs to the class of isoxazole derivatives . Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific targets of this compound would depend on the particular biological activity it exhibits.

Mode of Action

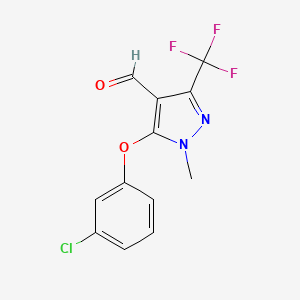

The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The presence of isoxazole substituents can impact the formation of polymorphs . The energy similarities between the interaction of the first sites NH amide ⋯O C amide and the symmetric sites NH amide ⋯N isox were found to contribute to their formation .

Pharmacokinetics

This compound is practically insoluble in water, freely soluble in acetone, and sparingly soluble in ethanol . These properties could influence its absorption and distribution in the body.

Action Environment

Environmental factors such as the presence of solvents and the flexibility of the compound can influence its action, efficacy, and stability . For instance, the presence of DMSO resulted in the formation of a solvate form of the compound, where the solvent molecule disrupted amide-amide interactions . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

特性

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c1-9-6-13(20-23-9)15-19-14(24-21-15)8-18-16(22)11-7-17-12-5-3-2-4-10(11)12/h2-7,17H,8H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKCWDFDSOIWDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2743405.png)

![METHYL 4-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE](/img/structure/B2743407.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide](/img/structure/B2743408.png)

![2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2743415.png)

![2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2743417.png)

![1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2743418.png)

![(E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2743420.png)

![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2743421.png)

![N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide](/img/structure/B2743422.png)